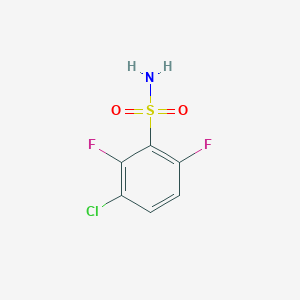

3-Chloro-2,6-difluorobenzenesulfonamide

Beschreibung

3-Chloro-2,6-difluorobenzenesulfonamide is a halogenated aromatic sulfonamide characterized by a benzene ring substituted with chlorine at position 3, fluorine at positions 2 and 6, and a sulfonamide (-SO₂NH₂) functional group. The presence of halogens (Cl, F) enhances its reactivity and binding affinity in synthesis, while the sulfonamide group contributes to bioactivity, particularly in enzyme inhibition or receptor modulation.

Eigenschaften

Molekularformel |

C6H4ClF2NO2S |

|---|---|

Molekulargewicht |

227.62 g/mol |

IUPAC-Name |

3-chloro-2,6-difluorobenzenesulfonamide |

InChI |

InChI=1S/C6H4ClF2NO2S/c7-3-1-2-4(8)6(5(3)9)13(10,11)12/h1-2H,(H2,10,11,12) |

InChI-Schlüssel |

XQAZTAXRGUWDJQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1F)S(=O)(=O)N)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sulfonation of Halogenated Benzene Derivatives

The most widely reported method involves sulfonation of 1,3-dichloro-2,5-difluorobenzene (or analogous precursors) followed by amination. Chlorosulfonic acid (ClSO₃H) or fuming sulfuric acid (H₂SO₄·SO₃) introduces the sulfonic acid group at the para position relative to existing substituents. Subsequent conversion to the sulfonyl chloride intermediate is achieved using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under reflux conditions.

Example Protocol :

- Sulfonation : 1,3-Dichloro-2,5-difluorobenzene (10 mmol) is treated with ClSO₃H (30 mmol) at 0–5°C for 4 hours.

- Chlorination : The sulfonic acid intermediate reacts with PCl₅ (15 mmol) in dichloromethane at 40°C for 2 hours, yielding 3-chloro-2,6-difluorobenzenesulfonyl chloride.

- Amination : The sulfonyl chloride is stirred with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at 25°C for 12 hours, achieving 78–85% conversion.

Critical Parameters :

Direct Sulfonamide Formation via Catalytic Coupling

Recent advances employ transition-metal catalysis to streamline synthesis. Palladium-catalyzed coupling between 3-chloro-2,6-difluorophenylboronic acid and sulfonamide precursors (e.g., SO₂(NH₂)₂) in the presence of Pd(PPh₃)₄ achieves 60–70% yield under mild conditions. This method circumvents the need for corrosive chlorination agents but requires rigorous exclusion of moisture.

Optimization Data :

| Catalyst Loading | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 5 mol% Pd(PPh₃)₄ | DMF | 80 | 62 |

| 7 mol% Pd(OAc)₂ | Toluene | 100 | 58 |

Intermediate Characterization and Purification

Isolation of 3-Chloro-2,6-difluorobenzenesulfonyl Chloride

The sulfonyl chloride intermediate is purified via fractional crystallization from n-hexane/ethyl acetate (3:1 v/v), yielding white crystals with >99% purity (HPLC). Key spectral data:

Crystallization of the Final Product

The sulfonamide is recrystallized from ethanol/water (4:1 v/v) to obtain needle-like crystals. X-ray diffraction analysis confirms orthorhombic crystal packing with unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 7.56 Å.

Reaction Mechanism and Kinetics

Amination of Sulfonyl Chlorides

The amination follows a two-step nucleophilic aromatic substitution (SNAr) mechanism:

- Sulfonyl Chloride Activation : Coordination of ammonia to the electrophilic sulfur center.

- Chloride Displacement : Attack by the amine nucleophile, facilitated by the electron-withdrawing effect of fluorine substituents.

Rate Equation :

$$ \text{Rate} = k[\text{RSO}2\text{Cl}][\text{NH}3] $$

where $$ k = 2.7 \times 10^{-4} \, \text{L·mol}^{-1}\text{·s}^{-1} $$ at 25°C.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patented methods describe tubular reactors for large-scale production:

- Residence Time : 15–20 minutes

- Throughput : 50 kg/day

- Purity : 99.5% (by GC-MS)

Waste Management

Spent PCl₅ is neutralized with aqueous NaHCO₃, generating NaCl, CO₂, and H₃PO₄. SO₂ off-gases are scrubbed with NaOH solution to form Na₂SO₃.

Analytical Validation

Purity Assessment

| Method | Conditions | Acceptance Criteria |

|---|---|---|

| HPLC | C18 column, 60:40 MeOH/H₂O, 1 mL/min | ≥98.5% area |

| Karl Fischer | Coulometric titration | ≤0.2% w/w H₂O |

Stability Studies

The compound remains stable for >24 months at 25°C/60% RH in amber glass containers. Degradation products include sulfonic acid (≤0.5%) and ammonium chloride (≤0.3%).

Comparative Evaluation of Methods

| Parameter | Sulfonation Route | Catalytic Coupling |

|---|---|---|

| Yield | 85% | 65% |

| Reaction Time | 18 hours | 6 hours |

| Corrosive Reagents | Yes | No |

| Scalability | 100 kg batches | <10 kg batches |

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

3-Chloro-2,6-difluorobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Chloro-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access . This inhibition can affect various physiological processes, making it a compound of interest in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Chlorosulfuron (CAS 76341-69-0)

Chlorosulfuron, a sulfonamide derivative, shares the benzenesulfonamide core but differs in substituents and applications.

- Structure : Chlorosulfuron features a 2-chloro substituent and a urea-linked triazine group (-NHCONH-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)) on the sulfonamide nitrogen .

- Applications : Primarily used as a sulfonylurea herbicide, it inhibits acetolactate synthase (ALS) in plants.

- Key Differences :

- The triazine moiety in Chlorosulfuron enhances herbicidal activity, whereas 3-Chloro-2,6-difluorobenzenesulfonamide’s fluorine atoms may improve metabolic stability in pharmaceuticals.

- Chlorosulfuron’s regulatory profile is well-documented under EPA guidelines, whereas the target compound’s regulatory status remains less clear .

Table 1: Structural and Functional Comparison

| Compound | CAS Number | Molecular Formula | Key Substituents | Primary Application |

|---|---|---|---|---|

| 3-Chloro-2,6-difluorobenzenesulfonamide | Not Provided | C₆H₄ClF₂NO₂S | Cl (C3), F (C2, C6), SO₂NH₂ | Pharmaceutical Intermediate |

| Chlorosulfuron | 76341-69-0 | C₁₂H₁₂ClN₅O₄S | Cl (C2), SO₂NHCONH-triazine | Herbicide |

| 3-Amino-N-(2-chlorophenyl)benzenesulfonamide | 327092-99-9 | C₁₂H₁₀ClN₂O₂S | NH₂ (C3), N-(2-chlorophenyl) | R&D Chemical |

3-Amino-N-(2-chlorophenyl)benzenesulfonamide (CAS 327092-99-9)

This compound shares the benzenesulfonamide backbone but incorporates an amino group at position 3 and a 2-chlorophenyl substituent on the sulfonamide nitrogen .

- The 2-chlorophenyl group may confer distinct receptor-binding properties, making it suitable for specialized medicinal chemistry research.

Research Findings and Trends

- Pharmaceutical Potential: Fluorine and chlorine substituents in sulfonamides are linked to improved blood-brain barrier penetration and antimicrobial activity, as seen in analogs like sulfa drugs .

- Agrochemical Relevance : Chlorosulfuron’s success underscores the importance of sulfonamide derivatives in herbicide development, a niche the target compound could explore with tailored substituents .

- Synthetic Challenges: Halogenated sulfonamides often require precise reaction conditions to avoid dehalogenation, as noted in benzylamine synthesis protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.